molecular formula C4H6N8O8 B14233226 bicyclo-HMX CAS No. 473796-67-7

bicyclo-HMX

Cat. No.: B14233226
CAS No.: 473796-67-7
M. Wt: 294.14 g/mol
InChI Key: WVDWGNXPYJFOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo-HMX, also known as cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole, is a novel secondary nitramine explosive. It has a molecular structure similar to the well-known nitramine compound HMX, but with a bicyclic framework. This compound is of significant interest due to its high energy density, high melting point, and desirable thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo-HMX involves the nitration of a precursor compound under controlled conditions. The precursor is typically a bicyclic amine, which undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, safety measures are implemented to handle the highly reactive and potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

Bicyclo-HMX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo-HMX has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo-HMX involves the rapid release of energy through the decomposition of its nitramine groups. The primary molecular target is the N-NO2 bond, which undergoes cleavage under thermal or mechanical stress. This leads to the formation of highly reactive intermediates that further decompose, releasing a significant amount of energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo-HMX is unique due to its bicyclic framework, which imparts higher density and stability compared to its monocyclic analogs. It also exhibits better mechanical properties and lower sensitivity, making it a promising candidate for high-energy applications .

Properties

CAS No.

473796-67-7

Molecular Formula

C4H6N8O8

Molecular Weight

294.14 g/mol

IUPAC Name

1,3,4,6-tetranitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole

InChI

InChI=1S/C4H6N8O8/c13-9(14)5-1-6(10(15)16)4-3(5)7(11(17)18)2-8(4)12(19)20/h3-4H,1-2H2

InChI Key

WVDWGNXPYJFOMX-UHFFFAOYSA-N

Canonical SMILES

C1N(C2C(N1[N+](=O)[O-])N(CN2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.